PI3Kbeta Isoform Affinity: Direct Comparison with Structural Analog from Same Patent Family
The target compound (US8772480, Compound 215) demonstrates a PI3Kbeta Ki of 41 nM in the Amgen AlphaScreen assay. A structurally distinct analog from the same patent series (US8772480, Compound 25; BDBM50394888) exhibits a PI3Kbeta Ki of 23 nM, representing approximately 1.8-fold higher affinity [1][2]. This intra-patent comparison establishes that the target compound occupies a specific affinity tier within the Amgen PI3K inhibitor portfolio and is not interchangeable with other patent exemplars.
| Evidence Dimension | PI3Kbeta binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 41 nM |
| Comparator Or Baseline | US8772480 Compound 25 (BDBM50394888), Ki = 23 nM |
| Quantified Difference | 1.8-fold lower affinity for target compound vs. comparator |
| Conditions | Inhibition of human N-terminal poly-His tagged-PI3Kbeta co-expressed with p85alpha in Sf9 baculovirus system; AlphaScreen assay; 20 min incubation |
Why This Matters
Procurement of a compound with a known, specific PI3Kbeta affinity (41 nM) rather than a default higher-affinity analog (23 nM) may be critical when intermediate target engagement is desired for pharmacological profiling or when avoiding supra-physiological pathway suppression.
- [1] BindingDB Entry BDBM50394852 (CHEMBL2165011; US8772480, Compound 215). Ki = 41 nM for PI3Kbeta. Accessed via BindingDB.org. View Source
- [2] BindingDB Entry BDBM50394888 (CHEMBL2165269; US8772480, Compound 25). Ki = 23 nM for PI3Kbeta. Accessed via BindingDB.org. View Source
